molecular formula C15H9Cl3N2O3 B2880662 Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate CAS No. 303146-51-2

Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate

Cat. No.: B2880662
CAS No.: 303146-51-2
M. Wt: 371.6
InChI Key: BWRMUDWUGAKHGJ-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate is a chemical compound with the molecular formula C15H9Cl3N2O3 and a molecular weight of 371.61 g/mol It is a derivative of nicotinic acid and contains a cyano group, a methyl group, and a trichlorophenoxy group attached to the nicotinate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate typically involves the reaction of 2-methyl-6-(2,4,5-trichlorophenoxy)nicotinic acid with a suitable cyanating agent under controlled conditions. The reaction is carried out in the presence of a catalyst and a solvent, such as dimethylformamide or acetonitrile, at elevated temperatures. The resulting product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate involves its interaction with specific molecular targets and pathways. The cyano group and trichlorophenoxy group play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-cyano-2-methyl-6-(2,4-dichlorophenoxy)nicotinate
  • Methyl 5-cyano-2-methyl-6-(2,4,6-trichlorophenoxy)nicotinate
  • Methyl 5-cyano-2-methyl-6-(2,3,4-trichlorophenoxy)nicotinate

Uniqueness

Methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)nicotinate is unique due to the specific positioning of the trichlorophenoxy group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 5-cyano-2-methyl-6-(2,4,5-trichlorophenoxy)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O3/c1-7-9(15(21)22-2)3-8(6-19)14(20-7)23-13-5-11(17)10(16)4-12(13)18/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRMUDWUGAKHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC2=CC(=C(C=C2Cl)Cl)Cl)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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